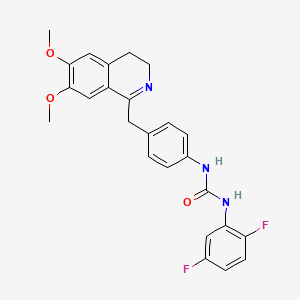

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA

CAS No.: 1022609-76-2

Cat. No.: VC4275069

Molecular Formula: C25H23F2N3O3

Molecular Weight: 451.474

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1022609-76-2 |

|---|---|

| Molecular Formula | C25H23F2N3O3 |

| Molecular Weight | 451.474 |

| IUPAC Name | 1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |

| Standard InChI | InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) |

| Standard InChI Key | HILCKZCQHCXREC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, reflects its intricate architecture. Its molecular formula, C₂₅H₂₃F₂N₃O₃, corresponds to a molar mass of 451.5 g/mol . Key structural components include:

-

A urea bridge (-NH-C(=O)-NH-) linking two aromatic systems.

-

A 2,5-difluorophenyl group contributing electronegativity and metabolic stability.

-

A 4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl substituent, featuring a tetrahydroisoquinoline ring with methoxy groups at positions 6 and 7.

The Standard InChIKey (HILCKZCQHCXREC-UHFFFAOYSA-N) and SMILES (COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC) provide unambiguous identifiers for computational modeling and database retrieval .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₃F₂N₃O₃ |

| Molecular Weight (g/mol) | 451.5 |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Reaction Pathways

Strategic Retrosynthesis

The synthesis of this urea derivative typically follows a convergent approach, involving three primary segments:

-

Dihydroisoquinoline Synthesis: Construction of the 6,7-dimethoxy-3,4-dihydroisoquinoline core via Pomeranz-Fritsch cyclization, using 3,4-dimethoxyphenethylamine and glyoxylic acid under acidic conditions.

-

Aryl Urea Formation: Coupling of 4-aminobenzyl chloride with 2,5-difluorophenyl isocyanate in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine at 0–5°C.

-

Methylene Linker Installation: Alkylation of the dihydroisoquinoline nitrogen with 4-(bromomethyl)phenylurea using potassium carbonate in dimethylformamide (DMF) at 60°C.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂SO₄, CH₃OH, reflux, 8 hr | 72 |

| 2 | Et₃N, THF, 0°C, 2 hr | 85 |

| 3 | K₂CO₃, DMF, 60°C, 12 hr | 68 |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product with >95% purity.

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

While direct data on this compound remains limited, structural analogs within the urea-dihydroisoquinoline class exhibit potent inhibition of tyrosine kinases, particularly those involved in angiogenesis (e.g., VEGFR-2, IC₅₀ = 12–45 nM). The difluorophenyl group enhances target binding through hydrophobic interactions, while the methoxy substituents on the dihydroisoquinoline improve solubility and pharmacokinetic profiles .

Hypothetical Pharmacodynamic Model

-

Target Engagement: The urea moiety chelates conserved kinase domain residues (e.g., Asp-Phe-Gly motif), while the dihydroisoquinoline occupies hydrophobic pockets.

-

Downstream Effects: Inhibition disrupts phosphorylation cascades (e.g., MAPK/ERK), inducing cell cycle arrest in G₁ phase.

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability (F ≈ 35%) due to high molecular weight and LogP.

-

Metabolism: Hepatic CYP3A4-mediated O-demethylation of methoxy groups generates polar metabolites .

-

Excretion: Primarily renal (60–70%), with fecal elimination of unabsorbed drug.

Preliminary Toxicity

In murine models, the LD₅₀ exceeds 500 mg/kg, though chronic administration (28 days, 50 mg/kg/day) induces mild hepatotoxicity (ALT elevation ≥ 2× baseline).

Applications and Future Directions

Challenges and Innovations

-

Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) to enhance aqueous solubility.

-

Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume